molecular formula C8H8BrNO4 B13942277 Methyl 6-bromo-5-hydroxy-2-methoxynicotinate

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate

Cat. No.: B13942277
M. Wt: 262.06 g/mol
InChI Key: QBMGKEQXWWJYLH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 g/mol . This compound is a derivative of nicotinic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the nicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-hydroxy-2-methoxynicotinate typically involves the bromination of a suitable nicotinic acid derivative followed by esterification and methoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can produce various substituted nicotinic acid derivatives .

Scientific Research Applications

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

methyl 6-bromo-5-hydroxy-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3

InChI Key

QBMGKEQXWWJYLH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)O)Br

Origin of Product

United States

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